N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetically designed organic compound. Its intricate structure combines pyrimidinone, dimethylphenyl, and pyrrolidine units, making it a molecule of interest for various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide generally involves multi-step synthesis.
Starting with the synthesis of 4-cyclopropyl-6-oxopyrimidinone through cyclization of appropriate β-keto esters and amidines.
This intermediate then undergoes N-alkylation with 2-bromoethylamine to produce the primary amine derivative.
Simultaneously, 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is activated using reagents like carbodiimides to form the corresponding amide linkage.
Industrial Production Methods: : Industrially, the steps above are scaled, with particular attention to the optimization of reaction conditions such as temperature, solvent choice, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound could undergo oxidation at the cyclopropyl or pyrimidine ring positions. Common oxidizing agents used might include KMnO4 or H2O2.
Reduction: : It could be reduced, especially at the ketone groups, using agents like NaBH4 or LiAlH4.
Substitution: : Electrophilic aromatic substitution can occur on the dimethylphenyl ring, with reagents like bromine or nitronium ions.
Common Reagents and Conditions: : Reagents such as Grignard reagents for nucleophilic additions, Lewis acids for cyclization reactions, and Palladium catalysts for coupling reactions are typically employed.
Major Products Formed: : The primary products from these reactions include various derivatives where functional groups have been modified, leading to an array of analogs with potentially differing biological activities.
Scientific Research Applications
The compound's structure lends itself to several scientific research applications:
Chemistry: : Used as an intermediate for more complex organic syntheses.
Biology: : Helps in studying the role of nitrogen-containing heterocycles in biological systems.
Medicine: : Potentially explored for therapeutic properties such as anti-cancer, antiviral, or anti-inflammatory effects.
Industry: : Useful in developing new materials, catalysts, or bioactive molecules.
Mechanism of Action
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects through:
Molecular Targets: : Binding to enzymes or receptors in a specific manner due to its unique structure.
Pathways Involved: : Inhibition or activation of biochemical pathways, often involving nucleic acid synthesis or protein modulation.
Comparison with Similar Compounds
Comparison with Other Compounds
The uniqueness of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide lies in its hybrid structure combining pyrimidinone, dimethylphenyl, and pyrrolidine moieties, which impart a distinctive set of properties not typically found in simpler analogs.
List of Similar Compounds
N-(2-(4-cyclopropylpyrimidin-1-yl)ethyl)-1-(3-methylphenyl)pyrrolidine-3-carboxamide
N-(2-(4-cyclopropyl-6-methylpyrimidin-1-yl)ethyl)-1-(4-methylphenyl)pyrrolidine-3-carboxamide
That was a lot to dig through
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-14-3-6-18(9-15(14)2)26-12-17(10-21(26)28)22(29)23-7-8-25-13-24-19(11-20(25)27)16-4-5-16/h3,6,9,11,13,16-17H,4-5,7-8,10,12H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBMMUUYMUGOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=NC(=CC3=O)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.